1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(chloromethyl)-, 1,1-dimethylethyl ester
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(chloromethyl)-, 1,1-dimethylethyl ester is a compound belonging to the pyrrolopyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. This specific compound has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which is significant in cancer research .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(chloromethyl)-, 1,1-dimethylethyl ester involves several steps. One common method includes the bromination of 1H-pyrrolo[2,3-b]pyridine, followed by chloromethylation and esterification with tert-butyl alcohol. The reaction conditions typically involve the use of bromine, chloromethyl methyl ether, and tert-butyl alcohol in the presence of a base such as sodium hydroxide .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(chloromethyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(chloromethyl)-, 1,1-dimethylethyl ester has several scientific research applications:
Cancer Research: As a potent FGFR inhibitor, this compound has been studied for its potential to inhibit cancer cell proliferation, migration, and invasion.
Medicinal Chemistry: The compound serves as a lead structure for the development of new therapeutic agents targeting FGFRs, which are implicated in various cancers.
Biological Studies: It is used in studies to understand the role of FGFR signaling pathways in cell development and disease progression.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of FGFRs. FGFRs are involved in various cellular processes, including cell proliferation, migration, and angiogenesis. The compound binds to the FGFRs, preventing their activation and subsequent signaling through pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt. This inhibition leads to reduced cancer cell proliferation and migration .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(chloromethyl)-, 1,1-dimethylethyl ester is unique due to its specific substitution pattern, which contributes to its potent FGFR inhibitory activity. Similar compounds include:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the core pyrrolopyridine structure but differ in their substituents, leading to variations in biological activity.
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar heterocyclic structure but differ in the position of the nitrogen atoms and substituents.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its binding affinity and inhibitory activity against FGFRs .
Properties
Molecular Formula |
C13H14BrClN2O2 |
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Molecular Weight |
345.62 g/mol |
IUPAC Name |
tert-butyl 6-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H14BrClN2O2/c1-13(2,3)19-12(18)17-7-8(6-15)9-4-5-10(14)16-11(9)17/h4-5,7H,6H2,1-3H3 |
InChI Key |
KAISHCUOVQCVOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=C(C=C2)Br)CCl |
Origin of Product |
United States |
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